molecular formula C23H31Cl2NO B12615727 1-Decyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one CAS No. 919366-58-8

1-Decyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one

Cat. No.: B12615727
CAS No.: 919366-58-8
M. Wt: 408.4 g/mol
InChI Key: ICCLFSBNIMDMKW-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Decyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Decyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Decyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The dichlorophenylmethyl group is believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors in microbial cells. This interaction can disrupt essential cellular processes, leading to the antimicrobial effects observed in various studies .

Comparison with Similar Compounds

1-Decyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one can be compared with other similar compounds, such as:

    1-Decyl-3-[(2,4-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one: This compound has a similar structure but with different substitution patterns on the aromatic ring, leading to variations in its chemical and biological properties.

    1-Decyl-3-[(2,6-dichlorophenyl)methyl]-2-ethylpyridin-4(1H)-one:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting properties.

Properties

CAS No.

919366-58-8

Molecular Formula

C23H31Cl2NO

Molecular Weight

408.4 g/mol

IUPAC Name

1-decyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one

InChI

InChI=1S/C23H31Cl2NO/c1-3-4-5-6-7-8-9-10-15-26-16-14-23(27)19(18(26)2)17-20-21(24)12-11-13-22(20)25/h11-14,16H,3-10,15,17H2,1-2H3

InChI Key

ICCLFSBNIMDMKW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C=CC(=O)C(=C1C)CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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